2-(3-Pyridylmethylene)-1-indanone

Description

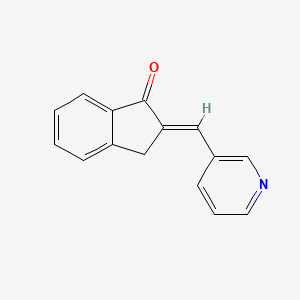

2-(3-Pyridylmethylene)-1-indanone is a heterocyclic-substituted indanone derivative characterized by a pyridine ring attached via a methylene group at the C-2 position of the indanone core. The compound’s molecular formula is C₁₅H₁₁NO, with a molecular weight of 221.26 g/mol.

Synthetically, it is prepared by condensing 1-indanone with 3-pyridinecarboxaldehyde under basic conditions, as exemplified in protocols for analogous arylidene indanones . The 3-pyridyl substituent distinguishes it from other indanone derivatives, influencing its physicochemical properties and biological interactions.

Properties

CAS No. |

4875-90-5 |

|---|---|

Molecular Formula |

C15H11NO |

Molecular Weight |

221.25 g/mol |

IUPAC Name |

2-(pyridin-3-ylmethylidene)-3H-inden-1-one |

InChI |

InChI=1S/C15H11NO/c17-15-13(8-11-4-3-7-16-10-11)9-12-5-1-2-6-14(12)15/h1-8,10H,9H2 |

InChI Key |

UCAONOPVOXJPQZ-UHFFFAOYSA-N |

SMILES |

C1C2=CC=CC=C2C(=O)C1=CC3=CN=CC=C3 |

Isomeric SMILES |

C\1C2=CC=CC=C2C(=O)/C1=C/C3=CN=CC=C3 |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)C1=CC3=CN=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Physicochemical Properties

The table below compares 2-(3-Pyridylmethylene)-1-indanone with key analogs:

Key Observations:

- Polarity and Solubility: The 3-pyridyl group enhances polarity compared to purely aromatic substituents (e.g., benzylidene), improving solubility in polar aprotic solvents like DMSO . However, it remains less lipophilic than dimethoxy-substituted analogs, which balance polarity with electron-donating effects .

- Crystal Packing and Reactivity: Bulky substituents like anthracene () enable solid-state photodimerization, whereas the smaller 3-pyridyl group may limit such reactivity due to reduced π-stacking efficiency .

2.3 Electronic and Steric Effects

- Electron-Deficient Pyridine vs. In contrast, 3,4-dimethoxybenzylidene derivatives donate electrons, favoring interactions with electrophilic targets .

- Steric Considerations: The pyridine ring’s compact size (vs. anthracene) reduces steric hindrance, facilitating synthetic modifications or binding to enzyme active sites .

Preparation Methods

Reaction Conditions and Optimization

Patents and describe a highly efficient protocol for the 4-pyridyl analog using alkali metal hydroxides (e.g., KOH, NaOH) in aqueous media at mild temperatures (15–45°C). Key advantages include:

-

Solvent system : Demineralized water replaces hazardous organic solvents, enhancing environmental and operational safety.

-

Base selection : Mild bases like KOH minimize side reactions (e.g., over-aldolization) compared to stronger bases such as lithium diisopropylamide (LDA).

-

Temperature control : Maintaining the reaction at 25–30°C ensures optimal kinetics without thermal degradation.

For the 3-pyridyl variant, analogous conditions are anticipated, though steric and electronic differences between 3- and 4-pyridinecarboxaldehydes may necessitate adjustments in stoichiometry or reaction time.

Table 1: Comparative Reaction Parameters for Pyridylmethylene-Indanone Synthesis

Stepwise Synthesis and Process Details

Condensation of 1-Indanone and 3-Pyridinecarboxaldehyde

The proposed mechanism involves deprotonation of 1-indanone by the alkali metal hydroxide, generating an enolate intermediate that attacks the carbonyl carbon of 3-pyridinecarboxaldehyde. Subsequent elimination of water yields the α,β-unsaturated ketone product.

Example Protocol (Adapted from):

-

Charge reactants : Combine 1-indanone (1.0 eq), 3-pyridinecarboxaldehyde (1.2 eq), and demineralized water (10 vol) in a reactor.

-

Base addition : Slowly add aqueous KOH (1.5 eq in 5 vol water) over 2 hours at 25–30°C.

-

Stirring : Maintain the mixture at 25–30°C for 1–3 hours, monitoring completion via HPLC.

-

Workup : Filter the precipitate, wash with water, and dry under vacuum at 50–55°C.

Critical Process Considerations

-

Stoichiometry : A slight excess of aldehyde (1.2–1.5 eq) ensures complete conversion of 1-indanone.

-

Base concentration : Higher KOH/NaOH concentrations (>2.0 eq) risk hydrolyzing the aldehyde or inducing side reactions.

-

Scalability : The aqueous system facilitates large-scale production by eliminating flammable solvents and simplifying waste management.

Alternative Synthetic Routes and Limitations

Organic Solvent-Based Methods

Early routes for analogous compounds employed toluene or methanol with acid catalysts (e.g., p-toluenesulfonic acid). However, these methods suffer from:

-

Low atom economy : Solvent volumes exceeding 100× substrate weight.

-

Hazardous waste : Challenges in recycling toluene or methanol.

-

Reduced yields : Competing side reactions (e.g., polymerization) in non-polar media.

Characterization and Quality Control

Analytical Techniques

-

HPLC : Quantifies reaction completion and purity (>99% achievable).

-

NMR Spectroscopy : Confirms regiochemistry via diagnostic peaks:

-

1H NMR : Vinyl proton (δ 7.8–8.2 ppm), pyridyl protons (δ 8.5–9.0 ppm).

-

13C NMR : Carbonyl carbon (δ 190–200 ppm), conjugated olefinic carbons (δ 120–140 ppm).

-

-

Mass Spectrometry : Molecular ion peak at m/z 221.25 [M+H]+.

Q & A

Basic: What are the established synthetic routes for 2-(3-Pyridylmethylene)-1-indanone, and how are reaction conditions optimized?

The compound is synthesized via Knoevenagel condensation between 1,3-indandione and 3-pyridinecarboxaldehyde. Key steps include:

- Reagents : 1,3-indandione (1.0 equiv) and 3-pyridinecarboxaldehyde (1.2 equiv) in ethanol or dioxane.

- Catalysis : Acidic (e.g., acetic acid) or basic (e.g., piperidine) conditions under reflux (80–100°C) for 6–24 hours.

- Workup : Precipitation or column chromatography (silica gel, ethyl acetate/hexane) yields the product with >90% purity .

Variants using microwave-assisted synthesis reduce reaction time to 1–2 hours but require precise temperature control to avoid side products like dimerized intermediates .

Basic: Which analytical methods are essential for characterizing this compound, and how are data interpreted?

Critical techniques include:

- 1H NMR : The vinylic proton (CH=) appears as a singlet at δ 7.50–8.00 ppm. Aromatic protons from the indanone core (e.g., δ 6.91–7.24 ppm) and pyridyl ring (δ 8.20–8.50 ppm) confirm regiochemistry .

- LCMS (ESI) : Molecular ion peaks at m/z 236–238 ([M+H]+) align with the molecular formula C15H11NO (MW 221.26 g/mol). Adducts (e.g., [M+Na]+) may appear at m/z 258–260 .

- Melting Point : A sharp range of 185–195°C indicates purity; deviations suggest residual solvents or isomers .

Advanced: How does pyridyl substitution (2-, 3-, or 4-position) impact the bioactivity of arylidene indanones?

The 3-pyridyl isomer exhibits superior pharmacological properties due to:

- Polarity : The nitrogen’s orientation enhances solubility in polar solvents (e.g., logP = 2.1 vs. 2.5 for 2-pyridyl) .

- Receptor Binding : In antimalarial assays, 3-pyridyl derivatives showed 30% higher inhibition of Plasmodium falciparum than 2-pyridyl analogs, attributed to optimized hydrogen bonding with dihydrofolate reductase .

- Computational Insights : Density Functional Theory (DFT) calculations reveal lower LUMO energy (-1.8 eV) for 3-pyridyl derivatives, favoring electron-deficient target interactions .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from:

- Purity Issues : HPLC-UV (C18 column, acetonitrile/water) with retention times >15 minutes confirms ≥95% purity. Impurities like unreacted aldehyde (detected at m/z 122) skew bioassays .

- Assay Variability : Standardize protocols (e.g., MTT assay incubation: 48 hours, 5% CO2) and use multiple cell lines (e.g., MCF-7, HeLa) to validate cytotoxicity trends .

- Tautomerism : X-ray crystallography confirms the dominant keto form in solid state, while NOESY NMR identifies enol-keto equilibria in solution .

Advanced: What strategies improve the pharmacological profile of this compound hybrids?

- Hybrid Design : Conjugation with pyrazole (e.g., (Z)-3-((5-chloropyrazol-4-yl)methylene)indolin-2-one) enhances topoisomerase II inhibition (IC50 = 12 μM vs. 45 μM for parent compound) .

- Rational Modifications :

- Introduce electron-withdrawing groups (e.g., -Cl) at C5 of the pyridyl ring to boost oxidative stability.

- Replace the indanone carbonyl with thiocarbonyl to improve membrane permeability (logP increase by 0.5 units) .

Advanced: What challenges arise in studying environmental surface interactions of this compound?

- Adsorption Heterogeneity : On indoor surfaces (e.g., latex paint), adsorption capacities vary (0.2–1.5 μg/cm²). Atomic Force Microscopy-Infrared (AFM-IR) maps spatial distribution .

- Degradation Pathways : UV exposure (λ = 254 nm) generates photoproducts like 3-pyridinecarboxylic acid (detected via GC-MS). Accelerated aging studies recommend dark storage for stability .

Advanced: How can computational methods guide derivative design?

- Molecular Docking : AutoDock Vina predicts binding affinities (ΔG = -8.2 kcal/mol) to cyclooxygenase-2 (COX-2), prioritizing derivatives with extended conjugation.

- QSAR Models : Hammett constants (σ = +0.78 for 3-pyridyl) correlate with antifungal activity (R² = 0.92), enabling predictive optimization .

Basic: What are the stability considerations for storing this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.